An In-depth Technical Guide to the Core Structure of Pyrazolidin-3-one
An In-depth Technical Guide to the Core Structure of Pyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental structure, properties, and synthesis of Pyrazolidin-3-one, a key heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities.
Core Chemical Structure
Pyrazolidin-3-one is a five-membered heterocyclic compound featuring a saturated ring containing two adjacent nitrogen atoms (a hydrazinyl moiety) and a carbonyl group at the 3-position. The parent compound has the chemical formula C₃H₆N₂O. The ring atoms are numbered starting from the nitrogen atom not adjacent to the carbonyl group, proceeding towards the carbonyl carbon.
The IUPAC name for the parent compound is Pyrazolidin-3-one . It exists as a stable, often crystalline solid. The presence of two nitrogen atoms and a carbonyl group makes the ring susceptible to various chemical modifications, allowing for the creation of diverse derivative libraries for drug discovery.[1][2]
Caption: Basic ring structure and atom numbering of Pyrazolidin-3-one.
Physicochemical Properties
The physicochemical properties of pyrazolidin-3-one derivatives are crucial for their application in drug development, influencing factors such as solubility, stability, and bioavailability. While extensive data for the unsubstituted parent compound is sparse, key properties have been predicted or determined for important analogues.
| Property | Value (Parent Compound) | Value (1-Phenyl-pyrazolidin-3-one) | Data Source |
| Molecular Formula | C₃H₆N₂O | C₉H₁₀N₂O | [1],[3] |
| Molecular Weight | 86.09 g/mol | 162.19 g/mol | [1],[3] |
| CAS Number | 10234-72-7 | 92-43-3 | [1],[3] |
| Boiling Point | 29 °C (at 3 Torr) | Not available | [1] |
| Density | 1.114 g/cm³ (Predicted) | Not available | [1] |
| pKa | 13.45 (Predicted) | Not available | [1] |
| Appearance | White to off-white crystalline solid (as HCl salt) | Solid | [2] |
| Solubility | Soluble in water and alcohol (as HCl salt) | Not available | [2] |
Synthesis and Experimental Protocols
The most common and straightforward route to synthesizing the pyrazolidin-3-one core involves the cyclocondensation reaction between an α,β-unsaturated ester and hydrazine (B178648) hydrate (B1144303). A general protocol for a related derivative is detailed below, which can be adapted for various substituted pyrazolidin-3-ones.
General Experimental Protocol: Synthesis of 4-Benzoyl-methyl-pyrazolidin-3-one
This protocol describes the synthesis of a pyrazolidin-3-one derivative, illustrating the core cyclization step.
Materials:
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2-Methylene aroyl propionic acid (starting material)
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Hydrazine hydrate
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Sodium Bicarbonate (NaHCO₃)
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Round-bottom flask with reflux condenser
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Heating mantle
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Standard laboratory glassware
Procedure:
-
A mixture of the appropriate 2-methylene aroyl propionic acid (0.1 mole) and hydrazine hydrate (0.1 mole) is prepared in a round-bottom flask.
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Ethanol (25 mL) is added as the solvent, followed by the addition of a catalytic amount of sodium bicarbonate (0.5 g).
-
The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the solvent is concentrated under reduced pressure.
-
The concentrated residue is then poured into cold water to precipitate the crude product.
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The crude product is collected by filtration, dried, and purified by recrystallization from ethanol to yield the final 4-benzoyl-methyl-pyrazolidin-3-one.[4]
Caption: General experimental workflow for the synthesis of Pyrazolidin-3-one derivatives.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For a pyrazolidin-3-one structure, the key characteristic absorptions are:
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N-H Stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹, corresponding to the N-H bonds of the hydrazinyl moiety.
-
C-H Stretching: Bands for aliphatic C-H stretching are observed just below 3000 cm⁻¹.
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C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group is a key feature, typically found in the range of 1650-1700 cm⁻¹.
The NIST database shows a spectrum for 1-phenyl-3-pyrazolidin-3-one with major peaks confirming these assignments.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: For the unsubstituted pyrazolidin-3-one ring, one would expect two triplet signals for the two adjacent methylene (B1212753) (-CH₂-) groups. The protons on C4 would be coupled to the protons on C5, and vice versa. The N-H protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
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¹³C NMR: The ¹³C NMR spectrum of the parent compound is expected to show three distinct signals: one for the carbonyl carbon (C3) at a significantly downfield shift (typically >170 ppm), and two signals for the aliphatic carbons (C4 and C5) at higher field. For example, in the related compound pyrazolidine (B1218672) (without the carbonyl group), the carbon signals appear around 45-55 ppm.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
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Molecular Ion: The parent pyrazolidin-3-one (C₃H₆N₂O) would have a molecular ion peak (M⁺) at an m/z of 86.
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Fragmentation: The fragmentation of the pyrazolidin-3-one ring is complex. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules like CO (carbon monoxide, 28 Da) and ethene (C₂H₄, 28 Da), or cleavage of the N-N bond. The analysis of the fragmentation pattern of 1-phenyl-pyrazolidin-3-one (M⁺ at m/z 162) shows characteristic fragments that help confirm the core structure.[7] The fragmentation is often dependent on the substituents present on the ring.[8][9][10]
References
- 1. PYRAZOLIDIN-3-ONE HYDROCHLORIDE | CAS 1752-88-1 [matrix-fine-chemicals.com]
- 2. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 3. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
